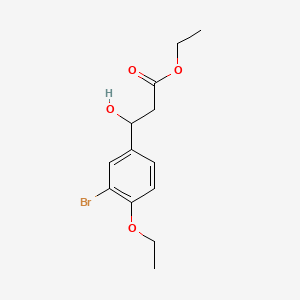
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure, featuring a bromine atom, an ethoxy group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxy group in this compound can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products:
Oxidation: 3-(3-bromo-4-ethoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Ethyl 3-(4-bromo-3-ethoxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, melting point, and biological activity.
Biological Activity
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H17BrO4 and a molecular weight of approximately 317.18 g/mol. Its structure includes a hydroxypropanoate moiety with a bromine atom and an ethoxy group attached to the phenyl ring. These substituents enhance its reactivity and binding affinity to biological targets, which is crucial for its medicinal applications.
The presence of halogen substituents, particularly bromine, significantly influences the compound's biological activity. Bromine can enhance binding affinity to various enzymes and receptors, potentially modulating their activity. The compound may interact with inflammatory pathways, making it a candidate for pain management therapies.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential for developing anti-inflammatory drugs.
Enzyme Interaction Studies
The compound's interactions with specific enzymes have been explored in various studies. For instance, the presence of bromine enhances its affinity for cytochrome P450 enzymes, which are involved in drug metabolism. This interaction can lead to the formation of metabolites that may have therapeutic effects or contribute to toxicity profiles .
Case Studies and Research Findings
-
Study on Pain Management :
A study investigated the efficacy of this compound in reducing pain in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent. -
Inflammation Inhibition :
Another research focused on the compound's ability to inhibit inflammatory markers in vitro. The findings indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, which are critical mediators of inflammation.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokines | Inhibition of pro-inflammatory pathways |
| Enzyme interaction | Enhanced binding affinity | Modulation of cytochrome P450 activity |
| Pain management | Reduced pain response | Potential analgesic effects |
Properties
Molecular Formula |
C13H17BrO4 |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7,11,15H,3-4,8H2,1-2H3 |
InChI Key |
CEDZEWODVADROB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















